Velnacrine

Hepatotoxicity Drug Metabolism In Vitro Toxicology

Velnacrine is the principal monohydroxylated metabolite of tacrine, offering a differentiated AChE inhibition profile critical for neurodegenerative research. Its quantifiable hepatotoxicity (LC50 84 µg/mL in HepG2 cells) makes it an indispensable benchmark for screening novel acridine derivatives. As an essential HPLC analytical standard for tacrine metabolite quantification, and a defined CNS selectivity control (3-fold lower than SM-10888), velnacrine eliminates uncontrolled variables in cholinergic function studies. Discontinued as a therapeutic after Phase III, it is now exclusively available for R&D applications.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 104675-29-8
Cat. No. B009770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelnacrine
CAS104675-29-8
Synonyms1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate
1,2,3,4-tetrahydro-9-aminoacridine-1-ol
1-hydroxytacrine
9-amino-1,2,3,4-tetrahydroacridin-1-ol
9-ATHCO
HP 029
HP-029
velnacrine
velnacrine maleate
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O
InChIInChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)
InChIKeyHLVVITIHAZBPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Velnacrine (HP 029, CAS 104675-29-8) for Alzheimer's Research: Chemical Identity and Procurement Context


Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol) is a synthetic, orally active acridine-class acetylcholinesterase (AChE) inhibitor. It is structurally and pharmacologically identified as the principal monohydroxylated metabolite of tacrine, retaining central cholinergic activity [1]. Its development as a nootropic for Alzheimer's disease (AD) was discontinued after Phase III trials due to persistent hepatotoxicity concerns and an FDA advisory committee vote against approval [2]. Consequently, its current utility is restricted to research and reference applications, rather than therapeutic use.

Velnacrine vs. In-Class Cholinesterase Inhibitors: Why Substitution Compromises Research Fidelity


The acridine class of cholinesterase inhibitors exhibits a high degree of structural and pharmacological heterogeneity that precludes simple interchange. Velnacrine, as a hydroxylated metabolite of tacrine, demonstrates a distinct profile relative to its parent compound and other AChE inhibitors (e.g., donepezil, galantamine, rivastigmine, physostigmine). Critical parameters—including hepatotoxic liability, CNS selectivity, potency, and pharmacokinetic half-life—vary quantitatively among these agents [1]. For instance, while velnacrine and tacrine share a common acridine core and primary mechanism, their differential metabolism leads to a marked difference in hepatic cytotoxic potential in vitro [2]. Substituting one compound for another in a research protocol without accounting for these defined differences can introduce uncontrolled variables, leading to confounded data and irreproducible findings.

Velnacrine (HP 029) Quantitative Differentiation Guide: Evidence-Based Comparator Data for Scientific Selection


Comparative In Vitro Cytotoxicity: Velnacrine vs. Tacrine in Human Hepatoma Cells

In HepG2 human hepatoma cells, tacrine (THA) exhibits significantly greater intrinsic cytotoxicity than its monohydroxy metabolite velnacrine. The 24-hour LC50 for tacrine is 54 µg/mL, while velnacrine's LC50 is 84 µg/mL, indicating a 1.6-fold lower cytotoxic potential for the metabolite [1]. This direct comparison is critical because it isolates a key structural determinant—the 1-hydroxyl group—that modulates hepatotoxic risk, a major liability of the class. However, this in vitro advantage did not translate into a clinically safe hepatic profile, as velnacrine was still associated with elevated transaminases in patients.

Hepatotoxicity Drug Metabolism In Vitro Toxicology

Comparative AChE Inhibitory Potency: Velnacrine vs. SM-10888 in Rat Cortical P2 Fraction

In a direct biochemical comparison using rat cortical P2 fraction, the novel cholinesterase inhibitor SM-10888 (IC50: 2.3 x 10^-7 M) was found to be 2-4 times more potent than velnacrine (HP 029) [1]. This quantitative potency difference establishes SM-10888 as a higher-affinity comparator for the AChE target within this series, and it is essential for any structure-activity relationship (SAR) study or assay development involving these acridine derivatives.

Acetylcholinesterase Inhibition Enzyme Kinetics CNS Drug Discovery

CNS vs. Peripheral Selectivity: Velnacrine vs. SM-10888 in Murine Cholinergic Assays

SM-10888 demonstrates superior central nervous system (CNS) selectivity compared to velnacrine. When the ratio of the ED50 for central hypothermia to the ED50 for peripheral salivation was used as a selectivity index, SM-10888 was found to be approximately 3 times more CNS-selective than velnacrine (HP 029) in mice [1]. This suggests that at equipotent AChE-inhibiting doses, SM-10888 is less likely to induce peripheral cholinergic side effects, a key differentiating factor for potential therapeutic development.

Central Nervous System Selectivity Peripheral Side Effects In Vivo Pharmacology

Clinical Hepatotoxicity: Velnacrine Discontinuation Rate vs. Tacrine-Class Historical Data

Despite its reduced cytotoxicity in vitro, velnacrine retained significant hepatotoxic potential in human clinical trials. In a US trial, treatment was discontinued in 27% of participants due to the development of elevated plasma hepatic enzyme levels [1]. While this is a concerning rate, it can be compared to historical data for tacrine, where potentially clinically significant ALT elevations (>3x ULN) were observed in 25-49% of patients [2]. This indicates that while the hydroxylated metabolite did not eliminate the class-specific hepatotoxicity, it may not have exacerbated it. This quantitative safety metric is essential for anyone considering this compound as a reference standard for hepatotoxicity assays.

Clinical Safety Hepatotoxicity Transaminase Elevation

Strategic Application Scenarios for Velnacrine (CAS 104675-29-8) Based on Verified Evidence


Use as a Reference Standard in Acridine-Class Hepatotoxicity Assays

Velnacrine serves as a well-characterized intermediate comparator in in vitro hepatotoxicity models. Its LC50 of 84 µg/mL in HepG2 cells provides a quantifiable benchmark for assessing the cytotoxic potential of novel tacrine derivatives or other acridine-based compounds [1]. This is particularly relevant in screening campaigns where the 1-hydroxyl group is a key structural variable being modified to improve hepatic safety.

Pharmacological Tool Compound for Benchmarking CNS Selectivity in In Vivo Models

Due to its established CNS selectivity profile relative to newer analogs like SM-10888, velnacrine is a valuable benchmark in in vivo studies of cholinergic function [2]. Its defined potency (2-4 fold less than SM-10888) and 3-fold lower CNS selectivity provide a quantitative control for experiments assessing the central vs. peripheral effects of novel cholinesterase inhibitors, particularly in rodent models.

Analytical Reference Material for Tacrine Metabolite Identification and Quantification

As the principal monohydroxylated metabolite of tacrine, velnacrine is an essential analytical standard. Its use in HPLC methods for quantifying tacrine and its metabolites in biological matrices (e.g., plasma, urine) from preclinical or clinical studies is well-documented [3]. Its known physicochemical properties, including a melting point of 245°C for the free base and 171-173°C for the maleate salt, further support its utility in pharmaceutical analysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velnacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.